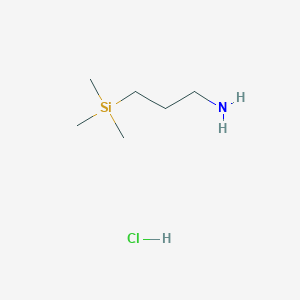

(3-Aminopropyl)trimethylsilane hydrochloride

Description

BenchChem offers high-quality (3-Aminopropyl)trimethylsilane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopropyl)trimethylsilane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-trimethylsilylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOYWYEPZWWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Aminopropyl)trimethylsilane hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (3-Aminopropyl)silanes for Advanced Research

Introduction

In the landscape of materials science, biotechnology, and pharmaceutical development, the ability to interface organic molecules with inorganic substrates is paramount. (3-Aminopropyl)silanes are a class of organosilane compounds that serve as critical molecular bridges, enabling the stable linkage of disparate materials. Their utility is rooted in a bifunctional structure: a terminal amine group provides a reactive handle for covalent attachment of organic or biological molecules, while the silane moiety can form robust covalent bonds with hydroxylated inorganic surfaces.

This guide focuses on the chemical properties, reactivity, and applications of (3-Aminopropyl)trimethylsilane hydrochloride and its closely related, and more commonly utilized, analogues such as (3-Aminopropyl)trimethoxysilane (APTMS) and (3-Aminopropyl)triethoxysilane (APTES). Understanding the chemistry of these precursors is essential, as the hydrochloride salt is the protonated form of the parent amine, often used to improve solubility or stability. For researchers, scientists, and drug development professionals, a deep understanding of these molecules' behavior is crucial for designing functionalized nanoparticles, developing advanced diagnostic platforms, and creating novel drug delivery systems.

Molecular Profile and Physicochemical Properties

The fundamental structure consists of a propyl chain linking a silicon atom to a primary amine. The specific groups on the silicon atom (e.g., methyl, methoxy, ethoxy) dictate the compound's reactivity, particularly its ability to bond to surfaces.

Chemical Structures

Caption: Structure of (3-Aminopropyl)trimethylsilane Hydrochloride.

Physicochemical Data

The following table summarizes key properties for (3-Aminopropyl)trimethylsilane and its common analogues. Data for the hydrochloride salt is less prevalent; however, its properties are largely derived from the parent amine.

| Property | (3-Aminopropyl)trimethylsilane | (3-Aminopropyl)trimethoxysilane (APTMS) | (3-Aminopropyl)triethoxysilane (APTES) |

| CAS Number | 18187-14-9[1][2] | 13822-56-5[3][4] | 919-30-2[5] |

| Molecular Formula | C₆H₁₇NSi[1][2] | C₆H₁₇NO₃Si[3][4] | C₉H₂₃NO₃Si[5] |

| Molecular Weight | 131.29 g/mol [1][2] | 179.29 g/mol [3][4] | 221.37 g/mol [5] |

| Appearance | Colorless liquid | Colorless liquid[3] | Colorless liquid |

| Boiling Point | - | 91-92 °C @ 15 mmHg | - |

| Density | - | 1.027 g/mL @ 25 °C | - |

| Refractive Index (n20/D) | - | 1.424[3] | - |

| Flash Point | - | 87 °C (closed cup) | - |

Core Reactivity and Mechanism of Action

The primary utility of aminopropyl alkoxysilanes like APTMS and APTES stems from their ability to undergo hydrolysis and condensation, forming a stable siloxane polymer network on a substrate surface. This process, known as silanization, is the cornerstone of their function as coupling agents.

The Hydrolysis and Condensation Cascade

The mechanism proceeds in two main stages:

-

Hydrolysis: In the presence of water, the alkoxy groups (e.g., -OCH₃ in APTMS) attached to the silicon atom are hydrolyzed to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acid or base.

-

Condensation: The newly formed silanol groups can then react in two ways:

-

They can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.

-

They can condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass, silica, or metal oxides), forming a covalent bond that anchors the molecule to the surface.

-

This process effectively coats the substrate with a layer of molecules whose aminopropyl groups are oriented away from the surface, ready for further functionalization.

Mechanism of Surface Functionalization

Caption: The hydrolysis and condensation pathway for surface modification.

Spectroscopic Characterization

Confirming the successful functionalization of a surface requires analytical techniques capable of probing the chemical structure of the deposited layer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : Solid-state CP/MAS NMR can identify the carbon atoms of the propyl chain. Signals around 43 ppm (C-1, adjacent to N), 22-25 ppm (C-2), and 9 ppm (C-3, adjacent to Si) confirm the presence of the aminopropyl moiety.[6]

-

²⁹Si NMR : This technique is invaluable for understanding the nature of the silane's attachment to the surface. It distinguishes between monofunctional, difunctional, and trifunctional anchoring (T¹, T², and T³ signals, respectively), providing insight into the structure and density of the silane layer.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to monitor the disappearance of Si-O-CH₃ stretching bands and the appearance of Si-O-Si network bands, confirming the hydrolysis and condensation process. N-H bending vibrations of the primary amine can also be observed.

Key Applications in Research and Drug Development

The bifunctional nature of aminopropylsilanes makes them exceptionally versatile tools for bioconjugation and material functionalization.

Surface Modification and Functionalization

Aminopropylsilanes are widely used to introduce reactive amine groups onto otherwise inert surfaces like glass, silicon wafers, and metal oxides. This amine-terminated surface can then be used to covalently attach other molecules, such as fluorescent dyes, polymers, or biomolecules, through standard amine-reactive crosslinking chemistry (e.g., using NHS esters or isothiocyanates).

Immobilization of Biomolecules for Diagnostics and Assays

In the development of biosensors, microarrays, and affinity chromatography columns, the stable immobilization of biomolecules is critical.[7] Aminopropylsilane-treated surfaces provide an ideal platform for covalently attaching antibodies, enzymes, or nucleic acids.[7] This preserves the biomolecule's activity and allows for the creation of robust, reusable diagnostic devices.[7]

Nanoparticle Functionalization for Targeted Drug Delivery

A significant application in drug development is the surface modification of nanoparticles (e.g., silica, iron oxide, gold) used as drug carriers.[7][8]

-

Silanization : The nanoparticle is first coated with an aminopropylsilane to create a surface rich in primary amines.

-

Drug Loading : The therapeutic agent can be conjugated to the surface amines.

-

Targeting Ligand Attachment : The amine groups also serve as attachment points for targeting ligands, such as antibodies or peptides, that can specifically bind to receptors on diseased cells.[7] This enhances the precision of drug delivery, increases therapeutic efficacy, and minimizes off-target side effects.[7]

Caption: Workflow for creating a targeted drug delivery nanoparticle.

Experimental Protocols

Protocol: Silanization of Glass or Silica Surfaces

This protocol provides a general workflow for modifying a hydroxylated surface with APTMS. Causality : Each step is designed to ensure a clean, reactive surface and promote the formation of a uniform, covalently bound silane monolayer.

Materials:

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Anhydrous Toluene or Acetone (solvent)

-

Substrates (glass slides, silicon wafers)

-

Piranha solution (H₂SO₄:H₂O₂ mix) or Plasma Cleaner

-

Nitrogen gas source

-

Oven

Methodology:

-

Substrate Cleaning (Justification: To generate a high density of surface hydroxyl groups and remove organic contaminants):

-

a. Immerse substrates in Piranha solution (handle with extreme caution in a fume hood) for 30 minutes. Alternatively, treat with an oxygen plasma cleaner for 5-10 minutes.

-

b. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

c. Bake the substrates at 110 °C for 30 minutes to remove any adsorbed water.

-

-

Silane Solution Preparation (Justification: Anhydrous solvent prevents premature silane polymerization in solution before it reaches the substrate):

-

a. In a fume hood, prepare a 1-5% (v/v) solution of APTMS in anhydrous toluene. For example, add 1 mL of APTMS to 99 mL of anhydrous toluene.

-

b. The small amount of residual water on the substrate surface is sufficient to initiate the hydrolysis reaction at the interface.

-

-

Silanization Reaction (Justification: Covalent bond formation between the silane and the substrate):

-

a. Immerse the clean, dry substrates into the APTMS solution.

-

b. Let the reaction proceed for 15-60 minutes at room temperature. Longer incubation times can lead to multilayer formation.

-

-

Rinsing and Curing (Justification: To remove unbound silane and promote cross-linking of the bound layer):

-

a. Remove substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

-

b. Dry the substrates under a stream of nitrogen.

-

c. Cure the coated substrates by baking in an oven at 110 °C for 30-60 minutes. This step drives the condensation reaction to completion, forming a stable, cross-linked silane layer.

-

-

Storage:

-

Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination of the reactive amine surface.

-

Handling, Storage, and Safety

Scientific integrity demands rigorous attention to safety protocols when handling reactive chemical reagents.

-

Safety Precautions : (3-Aminopropyl)silanes and their analogues are corrosive and can cause serious skin and eye damage.[9][10] Always handle these chemicals in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[9][11][12] An emergency eye wash and safety shower should be readily accessible.[11]

-

Storage and Stability : These compounds are highly sensitive to moisture, which can cause them to hydrolyze and polymerize.[9] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Keep in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][13] They are incompatible with strong acids, oxidizing agents, alcohols, and peroxides.[9][10][11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

(3-Aminopropyl)trimethylsilane hydrochloride and its related alkoxysilanes are powerful and versatile chemical tools. Their ability to form stable bridges between organic and inorganic materials has made them indispensable in fields ranging from materials science to advanced drug delivery. By understanding their core chemical properties—particularly the hydrolysis and condensation mechanism—researchers can effectively harness these molecules to create functionalized surfaces, immobilize critical biomolecules, and design the next generation of targeted therapeutics and diagnostics. Adherence to proper handling and experimental protocols is essential to achieving reliable, reproducible results and ensuring laboratory safety.

References

- SAFETY D

- (3-Aminopropyl)

- 3-AMINOPROPYLTRIMETHOXYSILANE, 99% Safety D

- SAFETY D

- Material Safety D

- SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.

- (3-Aminopropyl)trimethylsilane hydrochloride.

- The Role of (3-Aminopropyl)silanetriol in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.

- (3-Aminopropyl)trimethylsilane.

- (3-Aminopropyl)trimethoxysilane 97. Sigma-Aldrich.

- (3-Aminopropyl)triethoxysilane Spectra. SpectraBase.

- (3-Aminopropyl)trimethoxysilane ¹³C NMR Spectrum. SpectraBase.

- 3-aminopropyl Trimethoxysilane Research Articles. R Discovery.

- 3-AMINOPROPYLTRIMETHOXYSILANE. Silsource Inc.

- (3-Aminopropyl)trimethylsilane. ChemScene.

- Solid‐state NMR spectra of 3‐aminopropyl)triethoxysilane–stationary...

- (3-Aminopropyl)trimethoxysilane. Santa Cruz Biotechnology.

- 1H NMR conformational analysis of (3-aminopropyl)triethoxysilane.

- (3-Aminopropyl)trimethoxysilane 97. Sigma-Aldrich.

- (3-Aminopropyl)triethoxysilane ¹H NMR Spectrum. SpectraBase.

Sources

- 1. (3-Aminopropyl)trimethylsilane | C6H17NSi | CID 87498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Supplier of 3-AMINOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. louisville.edu [louisville.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis and Characterization of (3-Aminopropyl)trimethylsilane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)trimethylsilane hydrochloride is a versatile chemical compound of significant interest in various scientific and industrial fields. As an organosilane, it possesses a unique bifunctional nature, combining the reactivity of a primary amine with the properties of a trimethylsilyl group. This structure makes it a valuable building block in organic synthesis, a surface modification agent, and a linker molecule in the development of novel materials and bioconjugates. The hydrochloride salt form offers improved stability and handling characteristics compared to the free amine. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of (3-Aminopropyl)trimethylsilane hydrochloride, tailored for professionals in research and development.

Synthesis of (3-Aminopropyl)trimethylsilane Hydrochloride

The synthesis of (3-Aminopropyl)trimethylsilane hydrochloride is a two-step process that begins with the formation of the free amine, (3-Aminopropyl)trimethylsilane, followed by its conversion to the hydrochloride salt. Two primary synthetic routes for the free amine are widely recognized: the ammonolysis of a halogenated precursor and the hydrosilylation of an unsaturated amine.

I. Synthesis of (3-Aminopropyl)trimethylsilane (Free Amine)

Method A: Ammonolysis of (3-Chloropropyl)trimethylsilane

This method involves the nucleophilic substitution of the chlorine atom in (3-chloropropyl)trimethylsilane with ammonia. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the displacement of the chloride.

Causality Behind Experimental Choices:

-

Excess Ammonia: A large excess of ammonia is crucial to maximize the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. The high concentration of ammonia shifts the equilibrium towards the desired product.

-

Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy of the C-Cl bond cleavage and to maintain ammonia in a liquid or supercritical state, ensuring a homogenous reaction mixture and enhancing the reaction rate.

-

Solvent: While the reaction can be run neat with excess liquid ammonia, an inert solvent like ethanol can be used to improve solubility and heat transfer.

Experimental Protocol: Ammonolysis

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and an inlet/outlet valve is required.

-

Charging the Reactor: Charge the autoclave with (3-chloropropyl)trimethylsilane.

-

Addition of Ammonia: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully condense a significant molar excess of anhydrous ammonia into the vessel.

-

Reaction: Seal the reactor and heat it to the desired temperature (typically in the range of 100-150 °C). The pressure will increase significantly. Monitor the reaction progress by observing the pressure drop over time. The reaction is typically run for several hours.

-

Work-up: After cooling the reactor to room temperature, cautiously vent the excess ammonia in a well-ventilated fume hood. The resulting mixture contains (3-Aminopropyl)trimethylsilane, ammonium chloride, and any unreacted starting material.

-

Purification: Filter the mixture to remove the solid ammonium chloride. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure (3-Aminopropyl)trimethylsilane.

Method B: Hydrosilylation of Allylamine

This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allylamine. The reaction is catalyzed by a transition metal complex, most commonly a platinum-based catalyst.

Causality Behind Experimental Choices:

-

Catalyst: Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for hydrosilylation reactions. They facilitate the addition of the Si-H bond to the alkene with high efficiency.

-

Solvent: Anhydrous, inert solvents like toluene or xylene are used to prevent side reactions and to control the reaction temperature.

-

Temperature Control: The reaction is often exothermic, so careful temperature control is necessary to prevent side reactions and ensure the selectivity of the addition.

Experimental Protocol: Hydrosilylation

-

Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon) is used.

-

Reagents: Charge the flask with allylamine and the solvent. Add the hydrosilylation catalyst.

-

Reaction: Heat the mixture to the desired reaction temperature. Add trimethylsilane dropwise from the dropping funnel to control the exothermic reaction.

-

Monitoring: Monitor the reaction progress using techniques like GC-MS or NMR to ensure the complete consumption of the starting materials.

-

Work-up and Purification: After the reaction is complete, the catalyst may be removed by filtration through a pad of celite or silica gel. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation.

Workflow for the Synthesis of (3-Aminopropyl)trimethylsilane

Caption: Workflow for the characterization of the final product.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the propyl chain, the trimethylsilyl group, and the effects of protonation on the amine group.

Expected ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 | Triplet | 2H | -CH₂-NH₃⁺ |

| ~1.7 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| ~0.6 | Multiplet | 2H | -Si-CH₂- |

| ~0.1 | Singlet | 9H | -Si(CH₃)₃ |

Expected ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~45 | -CH₂-NH₃⁺ |

| ~25 | -CH₂-CH₂-CH₂- |

| ~10 | -Si-CH₂- |

| ~ -2 | -Si(CH₃)₃ |

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000-2800 | N-H stretch | R-NH₃⁺ |

| 2960-2850 | C-H stretch | Alkyl |

| ~1600 | N-H bend (asymmetric) | R-NH₃⁺ |

| ~1500 | N-H bend (symmetric) | R-NH₃⁺ |

| 1260-1240 | Si-C stretch | -Si(CH₃)₃ |

| 860-830 | Si-C rock | -Si(CH₃)₃ |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free amine.

Expected Mass Spectrum Data (for the free amine, C₆H₁₇NSi):

-

Molecular Ion [M]⁺: m/z = 131.12

-

Major Fragmentation Peaks: Fragmentation will likely involve the loss of a methyl group from the silicon atom, and cleavage of the propyl chain.

Safety and Handling

(3-Aminopropyl)trimethylsilane hydrochloride and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. [2]* Inhalation: Avoid inhaling dust or vapors. * Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush with copious amounts of water. [1]* Storage: Store in a cool, dry place away from moisture, as organosilanes can be sensitive to hydrolysis. Keep the container tightly sealed. [1][2]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. [2]

Conclusion

This technical guide has outlined the primary synthesis routes and comprehensive characterization methods for (3-Aminopropyl)trimethylsilane hydrochloride. The choice of synthesis method, whether ammonolysis or hydrosilylation, will depend on the available starting materials, equipment, and desired scale of production. Rigorous characterization using NMR, FT-IR, and mass spectrometry is imperative to ensure the identity and purity of the final product. Adherence to strict safety protocols is essential when working with this and related organosilane compounds. The information provided herein serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

-

Bartkowiak, M., Pelech, R., & Milchert, E. (2006). Ammonolysis of (3-chloropropyl)trimethoxysilane. Journal of Hazardous Materials, 136(3), 854-858. [Link]

-

ResearchGate. (n.d.). Ammonolysis of (3-chloropropyl)trimethoxysilane. [Link]

Sources

An In-depth Technical Guide to (3-Aminopropyl)trimethylsilane Hydrochloride: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of (3-Aminopropyl)trimethylsilane Hydrochloride in Surface Chemistry and Biotechnology

(3-Aminopropyl)trimethylsilane hydrochloride is a salt of an organosilane compound that plays a crucial role in surface modification and bioconjugation. While its free amine counterparts, (3-Aminopropyl)trimethoxysilane (APTMS) and (3-Aminopropyl)triethoxysilane (APTES), are more extensively documented in the literature, the hydrochloride salt offers specific advantages in certain applications, primarily related to its stability and solubility in aqueous solutions. This guide provides a comprehensive overview of the core chemistry, applications, and practical methodologies associated with (3-Aminopropyl)trimethylsilane and its derivatives, with a focus on providing actionable insights for researchers in drug development and materials science.

The fundamental utility of these molecules lies in their bifunctional nature. They possess a silicon-containing end that can form robust covalent bonds with inorganic surfaces rich in hydroxyl groups (like glass, silica, and metal oxides), and a terminal primary amine group that serves as a versatile anchor point for the attachment of organic and biological molecules.[1][2] This dual functionality makes them indispensable coupling agents for creating functionalized surfaces with tailored properties.

Core Chemical Properties and Identification

The hydrochloride salt of (3-Aminopropyl)trimethylsilane provides a more stable, crystalline solid form of the amine, which can be advantageous for storage and handling compared to the liquid free amine. The protonated amine group also influences its solubility in polar solvents.

| Property | (3-Aminopropyl)trimethylsilane hydrochloride | (3-Aminopropyl)trimethylsilane | (3-Aminopropyl)trimethoxysilane (APTMS) | (3-Aminopropyl)triethoxysilane (APTES) |

| CAS Number | 18187-16-1[3] | 18187-14-9[4] | 13822-56-5[5][6] | 919-30-2 |

| Molecular Formula | C6H18ClNSi[3] | C6H17NSi[4][7] | C6H17NO3Si[5][6] | C9H23NO3Si[8] |

| Molecular Weight | 167.75 g/mol | 131.29 g/mol [4] | 179.29 g/mol [5] | 221.37 g/mol |

| Appearance | Solid | Liquid[7] | Liquid | Liquid[8] |

| Synonyms | 3-trimethylsilylpropan-1-amine;hydrochloride[3] | 3-(Trimethylsilyl)propylamine[4] | 3-(Trimethoxysilyl)propylamine[5] | 3-(Triethoxysilyl)propylamine[8] |

The Foundational Mechanism: Hydrolysis and Condensation

The efficacy of aminopropyl silanes as surface modifiers hinges on a two-step process: hydrolysis followed by condensation. This mechanism allows for the formation of a stable, cross-linked siloxane layer on a substrate.

-

Hydrolysis: In the presence of water, the alkoxy groups (e.g., methoxy or ethoxy) or the trimethylsilyl group on the silicon atom are hydrolyzed to form reactive silanol groups (Si-OH).[9][10] This reaction can be catalyzed by acids or bases; in the case of aminosilanes, the amine group itself can act as a catalyst.[11] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the nature of the alkoxy group.[10][12]

-

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

-

Intermolecular Condensation: Silanols can react with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.[1][10]

-

Surface Condensation: Silanols can also react with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form covalent Si-O-Substrate bonds.[1][12]

-

This process results in a durable, covalently attached monolayer or multilayer of the silane on the surface, with the aminopropyl chains oriented away from the substrate.

Caption: Workflow of surface functionalization via silanization.

Key Applications in Research and Drug Development

The introduction of a primary amine group onto a surface opens up a vast array of possibilities for subsequent chemical modifications, making aminosilanes a cornerstone of many research and development activities.

Surface Modification and Functionalization

The primary application of (3-Aminopropyl)trimethylsilane and its analogs is the chemical tailoring of surfaces.[1] By creating an amine-terminated surface, researchers can:

-

Alter Surface Properties: The amine groups can be protonated to create a positively charged surface, which can be useful for electrostatic interactions with negatively charged molecules or for improving the adhesion of subsequent layers.[13]

-

Enhance Biocompatibility: Modifying the surface of biomaterials can improve cell adhesion, proliferation, and differentiation, which is critical in tissue engineering.[14]

-

Improve Composite Material Performance: In composites, these silanes act as adhesion promoters, enhancing the bond between inorganic fillers (like glass fibers) and a polymer matrix.[1]

Bioconjugation for Diagnostics and Assays

The terminal amine group is a versatile chemical handle for covalently attaching biomolecules to solid supports. This is fundamental for the development of:

-

Biosensors and Microarrays: Antibodies, enzymes, or DNA probes can be immobilized on silanized surfaces for detecting specific analytes.[2][15][16]

-

Affinity Chromatography: Attaching a specific ligand to a solid support allows for the purification of its binding partner from a complex mixture.[2]

The amine group can be readily reacted with various crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters, to form stable amide bonds with carboxylic acid groups on proteins.[17]

Caption: A typical workflow for bioconjugation on an aminosilanized surface.

Drug Delivery Systems

In pharmaceutical sciences, aminosilanes are used to functionalize drug carriers like silica nanoparticles.[2][13] The amine groups can:

-

Serve as Attachment Points for Targeting Ligands: Antibodies or peptides that recognize specific cell types can be attached to the nanoparticle surface, enabling targeted drug delivery and reducing off-target effects.[2][14]

-

Control Drug Release: The surface chemistry can be tailored to influence the encapsulation and release kinetics of a therapeutic payload.[2]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the use of aminopropyl silanes in a laboratory setting. Note: These protocols are generalized, and optimization may be required for specific substrates and applications. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment.[5][18]

Protocol 1: Silanization of Glass or Silicon Surfaces

This protocol describes the deposition of an aminopropyl silane layer on a hydroxyl-rich surface like a glass microscope slide or a silicon wafer.

Materials:

-

Glass slides or silicon wafers

-

(3-Aminopropyl)triethoxysilane (APTES) or similar

-

Anhydrous toluene or ethanol[19]

-

Deionized water

-

Nitrogen gas source

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Thoroughly clean the substrates by sonicating in a series of solvents (e.g., acetone, then isopropanol, then deionized water) for 15 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups. This can be done using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or by oxygen plasma treatment.

-

Rinse extensively with deionized water and dry with nitrogen.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of the aminopropyl silane in a dry, anhydrous solvent like toluene. Adding a small, controlled amount of water can initiate hydrolysis.[12]

-

Immerse the cleaned and activated substrates in the silane solution. The reaction can be carried out at room temperature for several hours or at an elevated temperature (e.g., 70-100°C) for a shorter period (e.g., 1 hour).[12][19]

-

After the reaction, remove the substrates and rinse them thoroughly with the solvent (e.g., toluene) to remove any unbound silane.

-

-

Curing:

-

Cure the silanized substrates in an oven at 110-120°C for 15-30 minutes to promote the formation of covalent bonds and remove residual water.[12]

-

The functionalized substrates are now ready for use or further modification.

-

Safety, Handling, and Storage

Organosilane compounds require careful handling due to their reactivity and potential hazards.

-

Hazards: Aminopropyl silanes are typically classified as combustible liquids that can cause serious eye damage and skin irritation.[5][18][20] Inhalation of vapors may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[5][8][20] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Keep away from heat, sparks, and open flames.[5] These compounds are moisture-sensitive, so containers should be kept tightly sealed and may be stored under an inert gas.[20]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, alcohols, and oxidizing agents.[8][18]

Conclusion

(3-Aminopropyl)trimethylsilane hydrochloride and its related free amine compounds are powerful and versatile tools for the modern researcher. Their ability to bridge the gap between inorganic substrates and organic or biological molecules has made them indispensable in fields ranging from materials science to drug development. A thorough understanding of their core hydrolysis and condensation chemistry is key to successfully applying these reagents for creating functionalized surfaces with tailored properties for advanced applications in diagnostics, therapeutics, and beyond.

References

-

Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - NIH. Available from: [Link]

-

Reaction of silane, here ((3-aminopropyl)triethoxysilanes (APTES), to hydroxylated surfaces by hydrolysis (1), adsorption (2), and condensation (3); adapted with permission from. Copyright 2019, Carbohydrate Polymers - ResearchGate. Available from: [Link]

-

Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | ACS Applied Materials & Interfaces. Available from: [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. Available from: [Link]

-

Surface Modification with 3-Aminopropyltriethoxysilane: Enhancing Material Properties - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane - MDPI. Available from: [Link]

- Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents.

-

Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate - AVESİS. Available from: [Link]

-

3-AMINOPROPYLTRIETHOXYSILANE Safety Data Sheet - Gelest, Inc. Available from: [Link]

-

Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC - NIH. Available from: [Link]

-

(3-aminopropyl)trimethylsilane | AMERICAN ELEMENTS ®. Available from: [Link]

-

The Role of (3-Aminopropyl)silanetriol in Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

(3-Aminopropyl)trimethylsilane hydrochloride | C6H18ClNSi | CID 91654523 - PubChem. Available from: [Link]

-

Surface Modification with (3-Aminopropyl)silanetriol: A Key to Biomaterial Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- Synthesis method of aminopropyl triethoxysilane - Google Patents.

-

Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts - PMC - PubMed Central. Available from: [Link]

-

3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - MDPI. Available from: [Link]

-

Bioconjugation techniques for microfluidic biosensors - PMC - NIH. Available from: [Link]

-

3-aminopropyl Trimethoxysilane Research Articles - Page 1 - R Discovery. Available from: [Link]

-

Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond - YouTube. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (3-Aminopropyl)trimethylsilane hydrochloride | C6H18ClNSi | CID 91654523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 6. scbt.com [scbt.com]

- 7. americanelements.com [americanelements.com]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioconjugation techniques for microfluidic biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. fishersci.com [fishersci.com]

- 19. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 20. louisville.edu [louisville.edu]

what is (3-Aminopropyl)trimethylsilane hydrochloride used for

An In-depth Technical Guide to the Application of Aminopropylsilanes for Surface Functionalization

A Note on Scope

While the query specified (3-Aminopropyl)trimethylsilane hydrochloride, the vast body of scientific literature focuses predominantly on its close analogues, (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS). These molecules share the core reactive aminopropyl and silane functional groups that dictate their utility. Therefore, this guide will focus on the principles and applications of APTES and APTMS as archetypal aminopropylsilanes, as the underlying chemistry and use cases are fundamentally interchangeable and broadly applicable.

Introduction: The Molecular Bridge

In the fields of materials science, biotechnology, and drug development, establishing a stable interface between inorganic substrates and organic or biological molecules is a frequent and critical challenge. Aminopropylsilanes, particularly APTES and APTMS, serve as indispensable molecular bridges or "coupling agents" that address this challenge.[1] Their bifunctional nature—possessing a reactive silane group at one end and a versatile primary amine at the other—allows them to covalently modify inorganic surfaces and present a functional handle for subsequent molecular engineering.[1][2]

This guide provides a detailed exploration of the mechanisms, protocols, and applications of aminopropylsilanes, offering researchers and drug development professionals the foundational knowledge required to effectively leverage these powerful surface modification agents. We will delve into the causality behind experimental choices, from substrate preparation to the characterization of the final functionalized surface, ensuring a comprehensive understanding of the entire workflow.

The Silanization Reaction: A Mechanistic Overview

The core function of aminopropylsilanes is to form a stable, covalently bonded layer on substrates rich in hydroxyl (-OH) groups, such as glass (silica), silicon wafers, quartz, and various metal oxides.[3] This process, known as silanization, proceeds through a well-understood, multi-step mechanism.

Step 1: Hydrolysis The process begins with the hydrolysis of the alkoxy groups (e.g., ethoxy groups in APTES) in the presence of trace amounts of water to form reactive silanol (Si-OH) groups. This step is often the rate-limiting factor and is catalyzed by the amine group within the silane molecule itself or by external catalysts.[4][5]

Step 2: Condensation & Covalent Bonding The newly formed silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and releasing a byproduct (e.g., ethanol for APTES).[3][4]

Step 3: Polymerization (Optional) Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.[5][6] The extent of this polymerization depends heavily on reaction conditions, such as water content, silane concentration, and temperature.[6][7] While a dense monolayer is often desired for biosensor applications to ensure uniform orientation of immobilized molecules, controlled multilayer formation can be beneficial for creating robust coatings in composite materials.[8]

Caption: The three-step mechanism of surface silanization with aminopropylsilanes.

Core Applications in Research and Development

The amine-functionalized surfaces created by aminopropylsilane treatment are foundational to numerous advanced applications.

Surface Modification for Cell Culture and Microarrays

Untreated glass surfaces are often suboptimal for the attachment and growth of adherent cell lines. Silanization with aminopropylsilanes introduces primary amine groups, which imparts a positive charge at physiological pH.[9] This positive surface charge enhances electrostatic interactions with the negatively charged cell membrane, promoting cell adhesion and proliferation. Similarly, in microarray technology for DNA or protein analysis, silanization provides a uniform surface for the covalent attachment of probes, ensuring high density and stability.[3][10]

Nanoparticle Functionalization for Drug Delivery and Diagnostics

Silica and metal oxide nanoparticles are widely explored as platforms for drug delivery and diagnostic imaging.[11][12] However, their native surfaces can lead to aggregation and poor biocompatibility.[9] APTES/APTMS functionalization is a critical step to:

-

Improve Colloidal Stability: The amine groups can be protonated to create a positive surface charge, leading to electrostatic repulsion that prevents nanoparticle aggregation.[9][12]

-

Provide a Conjugation Handle: The terminal amines are readily available for covalently attaching drugs, targeting ligands (e.g., antibodies, folic acid), or imaging agents.[2][13]

-

Enhance Polymer Matrix Dispersion: In the creation of nanocomposites, the aminosilane layer acts as a coupling agent, improving the dispersion of nanoparticles within a polymer matrix and enhancing the mechanical properties of the final material.[1][4]

Bioreceptor Immobilization for Biosensors

The development of highly sensitive and specific biosensors relies on the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) onto a transducer surface.[8][14] Aminopropylsilane-modified surfaces are ideal for this purpose. The primary amine groups serve as anchor points for covalent attachment, often mediated by a bifunctional crosslinker like glutaraldehyde.[14][15] This covalent linkage ensures that the bioreceptors are robustly attached in a favorable orientation, preserving their biological activity and leading to reliable sensor performance.[14][16][17]

Caption: A typical workflow for immobilizing antibodies on a silanized surface.

Experimental Protocols and Methodologies

The success of silanization is highly dependent on meticulous experimental execution. The following protocols provide a robust starting point for common applications.

Protocol 1: Silanization of Glass Slides for Biological Applications

This protocol is designed to create an amine-functionalized glass surface suitable for cell culture or covalent immobilization of biomolecules.[10][18]

-

Substrate Cleaning (Critical Step):

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 1 hour. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Alternatively, sonicate slides in a 2% solution of detergent (e.g., Alconox), followed by extensive rinsing with deionized water and ethanol.

-

Dry the slides thoroughly in an oven at 110°C for at least 30 minutes or under a stream of nitrogen. A clean, dry surface rich in hydroxyl groups is essential for a uniform silane layer.[7]

-

-

Silanization Reaction:

-

Prepare a fresh 2% (v/v) solution of APTES or APTMS in an anhydrous solvent such as acetone or toluene.[10][18][19] The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane in the solution.

-

Immerse the cleaned, dry slides in the silane solution for 30-120 seconds.[10][18] Longer incubation times can lead to the formation of thicker, less uniform multilayers.[6]

-

Rinse the slides briefly in two changes of the pure anhydrous solvent (e.g., acetone) to remove excess, unbound silane.

-

Rinse the slides thoroughly with deionized water to promote hydrolysis and cross-linking of the bound silane layer.

-

Dry the slides under a stream of nitrogen and/or cure in an oven at 110°C for 15-30 minutes to complete the condensation and covalent bond formation.

-

Protocol 2: Post-Synthesis Functionalization of Silica Nanoparticles (SNPs)

This method modifies pre-synthesized silica nanoparticles with a layer of aminopropylsilane.[11]

-

Nanoparticle Dispersion:

-

Disperse a known quantity of silica nanoparticles (e.g., 100 mg) in a suitable solvent like absolute ethanol or toluene (e.g., 50 mL) through sonication until a homogenous suspension is achieved.

-

-

Silanization Reaction:

-

Add a defined volume of APTES/APTMS (e.g., 1-5% of the SNP weight) to the nanoparticle suspension.

-

Heat the mixture to reflux (e.g., 70-80°C) and stir vigorously under a nitrogen atmosphere for 4-24 hours. The elevated temperature and inert atmosphere promote the reaction and prevent unwanted side reactions with atmospheric moisture.[7]

-

-

Washing and Purification:

-

After the reaction, cool the suspension to room temperature.

-

Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 10 min).[20]

-

Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol.

-

Repeat the centrifugation and re-dispersion steps at least three times to thoroughly remove any unreacted silane and byproducts.

-

-

Drying:

-

After the final wash, dry the purified amine-functionalized silica nanoparticles in a vacuum oven at a moderate temperature (e.g., 50-60°C) overnight.[20]

-

Characterization and Validation of Modified Surfaces

Verifying the successful deposition and quality of the aminosilane layer is a critical step for reproducibility and downstream application success.

| Technique | Parameter Measured | Indication of Successful Silanization | Reference |

| Contact Angle Goniometry | Surface Wettability | A change in the water contact angle compared to the bare substrate. The exact value depends on layer quality and environment. | [7] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Appearance of Nitrogen (N 1s) and Silicon (Si 2p) peaks corresponding to the aminosilane. | [4][6] |

| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | An increase in surface roughness compared to the bare substrate. Can reveal uniformity and potential aggregation of silane molecules. | [15][21] |

| Ellipsometry | Layer Thickness | Provides a precise measurement of the deposited silane layer thickness, helping to distinguish between monolayers (~5-10 Å) and multilayers (>20 Å). | [21] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of characteristic peaks for N-H and C-H bonds from the aminopropyl group and Si-O-Si bonds. | [4][20] |

Safety and Handling

Aminopropylsilanes are reactive chemicals and must be handled with appropriate care.

-

Hazard Profile: These compounds are combustible liquids and can cause severe skin burns and serious eye damage.[22][23][24][25] They are harmful if swallowed or inhaled, and may cause allergic skin reactions.[23][26]

-

Handling: Always work in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][24] Avoid contact with skin, eyes, and inhalation of vapors.[22]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[23][25] The material is sensitive to moisture, which can cause it to decompose.[26]

Always consult the most current Safety Data Sheet (SDS) for the specific silane being used before beginning any work.[22][23][24][25][26]

References

- The Royal Society of Chemistry. (n.d.). SI§1 – APTMS surface characterization.

- Jaksa, G., et al. (2014). Influence of different solvents on the morphology of APTMS-modified silicon surfaces. Semantic Scholar.

- ResearchGate. (n.d.). High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES) | Request PDF.

- National Institutes of Health. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC.

- Wikipedia. (n.d.). Silanization.

- Jakša, G., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.

- PubMed. (n.d.). Aminopropylsilane treatment for the surface of porous glasses suitable for enzyme immobilisation.

- Folia Histochemica et Cytobiologica. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition.

- ResearchGate. (n.d.). Surface modification of Fe2O3 nanoparticles with 3-aminopropyltrimethoxysilane (APTMS) | Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (3-Aminopropyl)silanetriol in Pharmaceutical Research and Development.

- MDPI. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines.

- The world under the microscope. (n.d.). Silanization of slides.

- Fluka. (2012). Material Safety Data Sheet - 3-Aminopropyltriethoxysilane.

- AVESIS. (n.d.). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate.

- Aldrich. (2021). SAFETY DATA SHEET - (3-Aminopropyl)triethoxysilane.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Triethoxy(3-aminopropyl)silane.

- BenchChem. (n.d.). A Detailed Method for Silyl Functionalization of Silica Nanoparticles with (3- Aminopropyl)triethoxysilane (APTES).

- R Discovery. (n.d.). 3-aminopropyl Trimethoxysilane Research Articles.

- Aldrich. (2015). SAFETY DATA SHEET - (3-Aminopropyl)trimethoxysilane.

- Nanoscale (RSC Publishing). (n.d.). Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion.

- Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Propanamine, 3-(trimethoxysilyl)-.

- Nanoscale. (2022). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion.

- Thermo Fisher Scientific. (n.d.). 3-Aminopropyltriethoxysilane Protocol.

- Biosensors (Basel). (2023). 3-Aminopropyltriethoxysilane enhances oxidized surface biocompatibility and sensing.

- ResearchGate. (2016). Glass slide functionalization by trimethoxysilanes set-up?.

- Silsource Inc. (n.d.). Supplier of 3-AMINOPROPYLTRIMETHOXYSILANE.

- PubMed. (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications.

- ResearchGate. (n.d.). Immobilization of Antibodies and Enzymes on 3-Aminopropyltriethoxysilane-Functionalized Bioanalytical Platforms for Biosensors and Diagnostics | Request PDF.

Sources

- 1. Supplier of 3-AMINOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 2. nbinno.com [nbinno.com]

- 3. Silanization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds [mdpi.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. 3-Aminopropyltriethoxysilane: deposition methods and biosensing applications_Chemicalbook [chemicalbook.com]

- 18. ronaldschulte.nl [ronaldschulte.nl]

- 19. researchgate.net [researchgate.net]

- 20. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 21. rsc.org [rsc.org]

- 22. louisville.edu [louisville.edu]

- 23. uwaterloo.ca [uwaterloo.ca]

- 24. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

The Bridge Between Worlds: An In-depth Technical Guide to Silane Coupling Agents

Foreword: The Unseen Architects of Material Synergy

In the vast landscape of materials science, true innovation often lies at the interface—the boundary where disparate materials meet. It is here that challenges of incompatibility arise, hindering the creation of advanced composites and functionalized surfaces. This guide delves into the world of silane coupling agents, the molecular bridges that masterfully unite the organic and inorganic realms. For researchers, scientists, and drug development professionals, a comprehensive understanding of these versatile molecules is not merely advantageous; it is fundamental to pioneering novel materials with enhanced performance and functionality. This document moves beyond a superficial overview, offering a deep dive into the causality behind experimental choices and providing a framework for the rational design and application of silane-based surface modification strategies.

The Fundamental Principle: A Duality of Function

Silane coupling agents are organosilicon compounds that possess a unique bifunctional structure, allowing them to act as intermediaries between organic and inorganic materials.[1] Their general structure can be represented as R-Si-X₃, where:

-

R represents a non-hydrolyzable organofunctional group that is compatible with and can react with an organic polymer matrix.[2][3] This group can be a vinyl, epoxy, amino, methacryloxy, or other reactive moiety, tailored to the specific polymer system.[1]

-

Si is the central silicon atom.

-

X represents a hydrolyzable group, typically an alkoxy (e.g., methoxy, ethoxy) or acetoxy group, which can react with hydroxyl groups present on the surface of inorganic materials.[2]

This dual reactivity is the cornerstone of their function, enabling the formation of a durable, covalent bond between two otherwise incompatible surfaces.[4][5] This chemical bridge significantly enhances interfacial adhesion, leading to improved mechanical properties, hydrolytic stability, and overall performance of composite materials.[2][6]

The Mechanism of Action: A Stepwise Journey to a Stable Interface

The efficacy of a silane coupling agent hinges on a series of chemical reactions that occur at the substrate interface. This process can be broadly categorized into four key steps: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[7]

Step 1: Hydrolysis The process begins with the hydrolysis of the alkoxy or other hydrolyzable groups (X) on the silicon atom in the presence of water. This reaction forms reactive silanol groups (Si-OH).[3][7] The rate of hydrolysis is influenced by the type of alkoxy group; for instance, methoxy groups hydrolyze more rapidly than ethoxy groups.[1] The pH of the solution also plays a critical role, with weakly acidic or alkaline conditions generally promoting hydrolysis.[8]

Step 2: Condensation The newly formed silanol groups are highly reactive and can condense with each other to form oligomeric siloxanes (Si-O-Si).[7][9] The extent of this self-condensation is dependent on factors such as the concentration of the silane, the amount of available water, and the pH.[7]

Step 3: Hydrogen Bonding The silanol groups of the hydrolyzed or oligomerized silane then form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal oxides, silica).[7]

Step 4: Covalent Bond Formation Finally, upon drying or curing, a dehydration reaction occurs, leading to the formation of stable, covalent siloxane bonds (Si-O-Substrate) between the silane coupling agent and the inorganic surface.[2][7] This robust chemical linkage is what provides the significant improvement in adhesion and durability.[2]

The following diagram illustrates this fundamental mechanism:

Caption: The stepwise mechanism of silane coupling agent action.

A Diverse Toolkit: Types of Silane Coupling Agents and Their Applications

The choice of silane coupling agent is dictated by the chemical nature of the organic polymer it needs to interact with.[2][10] The organofunctional group (R) is the key determinant for this compatibility. Below is a summary of common silane types and their primary applications.

| Organofunctional Group | Example Silane | Compatible Polymers | Key Applications |

| Amino | γ-Aminopropyltriethoxysilane (APTES) | Epoxy, Phenolic, Polyamide, Polyurethane | Adhesion promoter in composites, coatings, and sealants; surface modification of nanoparticles for biomedical applications.[11][12] |

| Epoxy | γ-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy, Polyester, Acrylics | Enhancing adhesion in fiber-reinforced composites, coatings, and adhesives; functionalization of surfaces for bioconjugation.[2][12] |

| Vinyl | Vinyltrimethoxysilane (VTMS) | Polyethylene, Polypropylene, EPDM | Crosslinking of polyethylene for wire and cable insulation; moisture-cured systems.[13] |

| Methacryloxy | 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Unsaturated Polyesters, Acrylics | Dental composites, adhesives, and coatings; improving mechanical strength of composites.[14][15] |

| Mercapto | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Sulfur-cured elastomers (e.g., SBR, NBR) | Tire industry to improve rolling resistance and wear; coupling agent for metallic fillers.[13][14] |

Field-Proven Methodologies: Experimental Protocols for Surface Modification

The successful application of silane coupling agents requires careful attention to detail in the experimental protocol. The following sections provide step-by-step methodologies for common surface modification procedures.

Preparation of Silane Solution (Aqueous Method)

This is a widely used method for treating inorganic surfaces.

Rationale: The hydrolysis of the silane is a prerequisite for its reaction with the substrate. An aqueous solution with a controlled pH provides the necessary environment for this reaction to proceed efficiently.[16] The use of an alcohol co-solvent can improve the solubility of less hydrophilic silanes.[16]

Protocol:

-

Solvent Preparation: Prepare a 95% ethanol / 5% water solution (v/v).

-

pH Adjustment: Adjust the pH of the solvent to 4.5-5.5 using a weak acid, such as acetic acid.[16] This acidic condition promotes hydrolysis while minimizing the rate of self-condensation.[17]

-

Silane Addition: While stirring, slowly add the silane coupling agent to the acidified solvent to achieve a final concentration of 0.5-2.0% by weight.[1][16]

-

Hydrolysis Period: Continue stirring the solution for approximately 5-15 minutes to allow for sufficient hydrolysis and the formation of silanol groups.[16] The solution should appear clear.

Surface Treatment of Inorganic Substrates

This protocol is suitable for treating glass slides, metal oxide surfaces, or inorganic particles.

Rationale: Proper cleaning of the substrate is crucial to ensure the availability of surface hydroxyl groups for reaction with the silane. The rinsing step removes excess, unbound silane, and the curing step drives the formation of a stable, covalent bond.

Protocol:

-

Substrate Cleaning: Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) or by plasma treatment.

-

Immersion: Immerse the cleaned and dried substrate in the freshly prepared silane solution for 1-2 minutes with gentle agitation.[16]

-

Rinsing: Briefly rinse the substrate with the solvent used for the silane solution (e.g., ethanol) to remove any excess, physically adsorbed silane.[16]

-

Curing: Cure the treated substrate in an oven at 110-120°C for 10-30 minutes or at room temperature for 24 hours.[6][16] This step promotes the formation of covalent bonds between the silane and the substrate.

The following diagram outlines the experimental workflow for surface treatment:

Caption: Experimental workflow for substrate surface modification.

Applications in Drug Development and Biomedical Research

The ability of silane coupling agents to modify surfaces at the molecular level has made them invaluable in the field of drug development and biomedical research.

-

Surface Modification of Medical Devices: Silanization is widely used to improve the biocompatibility of implantable medical devices.[4][5] By introducing specific functional groups, surfaces can be rendered more hydrophilic, protein-repellent, or capable of binding bioactive molecules.

-

Drug Delivery Systems: Mesoporous silica nanoparticles (MSNs) are promising drug delivery vehicles. Surface functionalization of MSNs with silane coupling agents allows for the controlled loading and release of therapeutic agents.[14] The choice of the organofunctional group can be tailored to interact with specific drug molecules.

-

Biomolecule Immobilization: Silanized surfaces provide a platform for the covalent immobilization of proteins, enzymes, and DNA.[18] This is crucial for the development of biosensors, diagnostic assays, and biocompatible coatings.

Concluding Remarks: A Call for Rational Design

Silane coupling agents are more than mere adhesion promoters; they are precision tools for engineering interfaces. Their successful application demands a thorough understanding of their chemistry and a systematic approach to experimental design. By carefully selecting the appropriate silane and meticulously controlling the reaction conditions, researchers can unlock the full potential of these remarkable molecules to create the next generation of advanced materials. This guide serves as a foundational resource, empowering scientists to move beyond trial-and-error and embrace a more rational, mechanism-driven approach to surface modification.

References

-

He, Y., et al. (2023). Silane coupling agent in biomedical materials. Biointerphases, 18(3), 030801. [Link]

-

He, Y., et al. (2023). Silane coupling agent in biomedical materials. PubMed, 37382394. [Link]

-

Xie, Y., et al. (2010). Silane coupling agents used for natural fiber/polymer composites: A review. Composites Part A: Applied Science and Manufacturing, 41(7), 806-819. [Link]

-

Alfa Chemistry. (2023). Silane Coupling Agents: Their Role in Nanotechnology. Labinsights. [Link]

-

García-Peñacoba, C., et al. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 13(11), 1899. [Link]

-

Münchow, E. A., et al. (2020). Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. Journal of Adhesive Dentistry, 22(5), 443-453. [Link]

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

-

Wondu, M., et al. (2023). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. Polymers, 15(22), 4448. [Link]

-

Gelest. APPLYING A SILANE COUPLING AGENT. [Link]

-

Nanjing SiSiB Silicones Co., Ltd. Structure and Mechanism of Silane Coupling Agent. [Link]

-

Power Chemical Corporation. Silane Coupling Agents Application Guide. [Link]

-

Collares, F. M., et al. (2021). Ionic Liquid-Based Silane for SiO2 Nanoparticles: A Versatile Coupling Agent for Dental Resins. ACS Applied Materials & Interfaces, 13(3), 3369-3377. [Link]

-

Nanjing SiSiB Silicones Co., Ltd. Hydrolysis Method of Silane Coupling Agent. [Link]

-

Chen, C., et al. (2022). Hydrolysis and condensation reaction mechanism of silane coupling agent (MPTES). ResearchGate. [Link]

-

Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent. [Link]

-

Huang, J. (2025). Research and Application of Silane Coupling Agents on Metal Oxide Nanoparticles Surfaces. Highlights in Science, Engineering and Technology, 125, 72-80. [Link]

-

Plueddemann, E. P. (1962). SILANE COUPLING AGENTS. Industrial & Engineering Chemistry, 54(7), 36-38. [Link]

-

He, Y., et al. (2023). Silane coupling agent in biomedical materials. ResearchGate. [Link]

-

Li, Y., et al. (2022). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. Polymers, 14(15), 3173. [Link]

-

Surfactant.rawchem. Classification and application of silane coupling agents. [Link]

-

Wang, Y., et al. (2022). Surface Modification of Nano-Al2O3 with Silane Coupling Agent and Its Effect on the Compressive Strength of PI/Al2O3 Composites. Materials, 15(15), 5434. [Link]

-

El-Ghozlani, M., et al. (2015). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Macromolecular Science, Part A, 52(10), 793-803. [Link]

-

OnlyTRAININGS. Silanes as adhesion promoters for paints, inks, coatings, and adhesives. [Link]

-

Silico. Silane Coupling Agents. [Link]

-

Nd-Grelan. (2025). How to Use Silane Coupling Agents: A Practical Guide. [Link]

-

Matinlinna, J. P., & Lassila, L. V. J. (2011). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Silicon, 3(3), 155-164. [Link]

-

Adhesives & Sealants Industry. (2024). The Science Behind Adhesion Promoters and Their Impact on Bonding Performance. [Link]

-

Vaddiraju, S., & Papadimitrakopoulos, F. (2009). Adhesion Promoters: Silane Coupling Agents. ResearchGate. [Link]

-

Taizhou Huangyan Donghai Chemical Co.,Ltd. Types of Silane Coupling Agent. [Link]

Sources

- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silane Coupling Agents Application Guide [powerchemical.net]

- 7. gelest.com [gelest.com]

- 8. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 9. mdpi.com [mdpi.com]

- 10. Types of Silane Coupling Agent- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy [mdpi.com]

- 13. qingdaopengfeng.com [qingdaopengfeng.com]

- 14. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gelest.com [gelest.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism and Application of (3-Aminopropyl)silanes for Surface Functionalization

This guide provides a comprehensive technical overview of the mechanism of action and practical application of (3-aminopropyl)silanes, focusing on (3-Aminopropyl)trimethylsilane hydrochloride and its widely used analogs, (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemistry of aminosilane-based surface modification, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Pivotal Role of Aminosilanes in Surface Engineering

(3-Aminopropyl)silanes are bifunctional molecules that serve as indispensable coupling agents for the modification and functionalization of a wide array of inorganic and organic surfaces. Their unique molecular architecture, featuring a hydrolyzable silane head and a reactive aminopropyl tail, enables the formation of stable covalent linkages between disparate materials. This capability has positioned aminosilanes as a cornerstone technology in diverse fields, including nanotechnology, materials science, diagnostics, and therapeutics.

In the realm of drug development, the precise control over surface chemistry afforded by aminosilanes is paramount. From the functionalization of nanoparticles for targeted drug delivery to the immobilization of biomolecules on biosensor surfaces, a thorough understanding of their mechanism of action is crucial for designing robust and efficacious systems. This guide will delve into the molecular intricacies of aminosilane chemistry, providing the foundational knowledge required to harness their full potential.

The Core Mechanism: A Tale of Two Reactions

The efficacy of (3-aminopropyl)silanes as surface modifiers hinges on a two-step chemical process: hydrolysis and condensation. This elegant mechanism allows for the transformation of a soluble silane molecule into a covalently bound, amine-functionalized surface layer.

Step 1: Hydrolysis - The Activation of the Silane

The journey begins with the hydrolysis of the alkoxy or chloro groups of the silane in the presence of water. This reaction results in the formation of highly reactive silanol (Si-OH) intermediates. The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the nature of the leaving group (e.g., methoxy, ethoxy, or chloride).

Step 2: Condensation - Forging the Covalent Bond

The newly formed silanols are poised for condensation, a process that can proceed through two distinct pathways:

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules can react with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers or a cross-linked network.

-

Surface Condensation: The silanol groups can react with hydroxyl (-OH) groups present on the surface of a substrate (e.g., silica, glass, metal oxides) to form stable, covalent siloxane bonds. This is the primary mechanism for surface functionalization.

The aminopropyl group plays a crucial catalytic role in both hydrolysis and condensation, accelerating the reaction rates.[1]

Quantitative Insights into Aminosilane Layers

The performance of a functionalized surface is intrinsically linked to the quality and density of the aminosilane layer. A well-controlled deposition process is therefore critical. The following table summarizes key quantitative parameters derived from experimental studies.

| Parameter | Typical Values | Analytical Techniques | Significance |

| Surface Amine Density | 0.44 - 13.48 amines/nm²[2][3] | Acid-base titration, XPS, Fluorescence labeling | Directly impacts the capacity for subsequent biomolecule immobilization or drug loading. |

| Layer Thickness | Monolayer (~0.7-1.5 nm) to multilayer (>2 nm)[4][5] | Ellipsometry, AFM, XPS | Influences surface topography and accessibility of amine groups. |

| Water Contact Angle | 45° - 70° (hydrophilic to moderately hydrophobic)[1] | Goniometry | Indicates the surface energy and potential for non-specific binding. |

| Hydrolytic Stability | Variable; can be enhanced by curing and choice of silane[4] | XPS, Ellipsometry (monitoring layer loss over time) | Crucial for applications in aqueous environments, such as biological assays and in vivo drug delivery. |

Experimental Protocols: A Practical Guide to Surface Functionalization

The successful application of aminosilanes requires meticulous attention to experimental detail. The following protocols provide a robust starting point for the functionalization of nanoparticles and planar substrates.

Protocol 1: Amine Functionalization of Silica Nanoparticles

This protocol is adapted from established methodologies for the surface modification of silica nanoparticles.[6]

Materials:

-

Silica Nanoparticles (SNPs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Deionized water

Procedure:

-

Dispersion: Disperse the silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) by sonication for 15 minutes to ensure a homogenous suspension.

-

APTES Addition: In a separate vial, prepare a 1% (v/v) solution of APTES in anhydrous toluene. Add this solution to the nanoparticle suspension under vigorous stirring. The ratio of APTES to silica can be optimized, but a 1:1 mass ratio is a common starting point.[7]

-

Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. For a more robust layer, the reaction can be performed at an elevated temperature (e.g., 70°C).

-

Washing: Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant and resuspend the nanoparticles in fresh anhydrous toluene. Repeat this washing step three times to remove any unreacted APTES.

-

Final Rinse and Drying: Perform a final wash with ethanol to remove residual toluene. Centrifuge and dry the functionalized nanoparticles in a vacuum oven at 60-80°C for at least 2 hours.

-

Characterization: The success of the functionalization can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the amine groups, and zeta potential measurements to assess the change in surface charge.

Protocol 2: Formation of an Aminosilane Monolayer on a Silicon Wafer

This protocol outlines the vapor-phase deposition of aminosilanes, a method known to produce more uniform and reproducible monolayers compared to solution-phase deposition.[4]

Materials:

-

Silicon wafer

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Vacuum oven

-

Desiccator

Procedure:

-

Substrate Cleaning and Hydroxylation: Immerse the silicon wafer in Piranha solution for 15-30 minutes to remove organic residues and generate a high density of surface hydroxyl groups. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing and Drying: Thoroughly rinse the wafer with copious amounts of deionized water and then with ethanol. Dry the wafer under a stream of inert gas (e.g., nitrogen or argon).

-